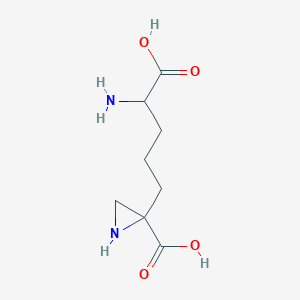
Aziridino-dap
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridino-dap is a compound known for its potent inhibitory effects on diaminopimelic acid epimerase. This compound is a product of the spontaneous hydrolysis of alpha-(halomethyl)diaminopimelic acids
準備方法
The synthesis of Aziridino-dap involves several steps. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridines formed are the kinetically favored cyclization products and can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization . This process provides a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest for biological and foldameric applications .
化学反応の分析
Aziridino-dap undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophiles such as carbon, sulfur, oxygen, and nitrogen . The major products formed from these reactions are functionalized azaheterocycles, which are biologically important constrained amino acid derivatives .
科学的研究の応用
Synthesis of Aziridino-DAP
The synthesis of this compound involves stereoselective methods that yield various analogues. For instance, the aziridine analogues of DAP have been prepared and evaluated for their inhibitory effects on DAP epimerase. Notably, compounds such as (2R,3S,3'S)-3-(3'-aminopropane)aziridine-2,3'-dicarboxylate and its diastereomers (ll-azi-DAP and dl-azi-DAP) have been synthesized with distinct binding characteristics to the enzyme's active site .
Table 1: Summary of Synthesized Aziridine Analogues
| Compound Name | Structure Type | IC50 (mM) | Binding Site |
|---|---|---|---|
| (2R,3S,3'S)-Aziridine | Reversible Inhibitor | 2.88 | Not specified |
| ll-azi-DAP | Irreversible Inhibitor | N/A | Cys-73 |
| dl-azi-DAP | Irreversible Inhibitor | N/A | Cys-217 |
Antibacterial Applications
The potential antibacterial properties of this compound analogues have been evaluated against various bacterial strains. Studies indicate that these compounds can significantly inhibit bacterial growth, making them candidates for new antibacterial agents. For example, thiazole and oxazole derivatives of DAP have shown promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Table 2: Antibacterial Efficacy of this compound Derivatives
| Compound | MIC (µg/mL) | Comparison Antibiotic | ZOI (mm) |
|---|---|---|---|
| Thio-DAP | 70-80 | Ciprofloxacin | 22.67 |
| Oxa-DAP | 70-80 | Ciprofloxacin | 23.67 |
Broader Applications in Drug Design
The structural features of this compound make it a valuable scaffold in drug design beyond antibacterial applications. Its derivatives are being explored for other therapeutic uses including anti-inflammatory and antitubercular activities. The design process often employs structure-based drug design (SBDD) techniques to enhance binding affinity and efficacy against target enzymes involved in various metabolic pathways .
Case Studies and Future Directions
Recent studies have highlighted the necessity for further exploration into the pharmacokinetics and toxicity profiles of this compound derivatives. In silico studies using tools like ProTox-II have indicated low toxicity levels for several synthesized compounds, suggesting their viability as therapeutic agents . Moreover, ongoing research aims to elucidate the detailed mechanisms through which these compounds exert their effects, paving the way for novel antibiotic therapies.
作用機序
The mechanism of action of Aziridino-dap involves its interaction with diaminopimelic acid epimerase. It acts as an irreversible inhibitor by binding to the enzyme and preventing its normal function . This inhibition disrupts the biosynthesis of lysine, which is essential for the growth and development of plants .
類似化合物との比較
Aziridino-dap is unique compared to other similar compounds due to its potent inhibitory effects on diaminopimelic acid epimerase. Similar compounds include other aziridine-2-carboxylic acid derivatives, which also exhibit biological activity and are used in various scientific applications . the specific structure of this compound provides it with unique properties that make it particularly effective as an enzyme inhibitor .
特性
CAS番号 |
125509-89-9 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c9-5(6(11)12)2-1-3-8(4-10-8)7(13)14/h5,10H,1-4,9H2,(H,11,12)(H,13,14) |
InChIキー |
PZLRXNWCQLUSBF-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
正規SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
同義語 |
2-(4-amino-4-carboxybutyl)-2-aziridinecarboxylic acid aziridino-DAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















